molecular formula C23H25N3O5 B3018979 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941972-38-9

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B3018979
CAS No.: 941972-38-9
M. Wt: 423.469
InChI Key: HKJXIYZKBPIJDD-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at the 3-position with a 3,4-dimethoxyphenyl group and an acetamide side chain linked to a 2-methoxyphenethyl moiety. The pyridazinone scaffold is known for its bioactivity in enzyme inhibition (e.g., PRMT5 inhibitors in ), while the methoxy groups on the phenyl rings may enhance solubility and target binding through hydrogen bonding.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-19-7-5-4-6-16(19)12-13-24-22(27)15-26-23(28)11-9-18(25-26)17-8-10-20(30-2)21(14-17)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXIYZKBPIJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C23H25N3O5
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 922862-07-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. The compound may exert cytotoxic effects by inhibiting key enzymes or receptors that facilitate tumor growth.

Proposed Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in the cell cycle, leading to arrest and subsequent apoptosis.
  • Receptor Binding : The compound could bind to specific receptors on cancer cells, altering signaling pathways that promote survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies:

  • Study on A549 and C6 Cell Lines :
    • Method : MTT assay was used to evaluate cell viability.
    • Results : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating potent activity against both A549 (lung cancer) and C6 (glioma) cell lines.
    • : The compound directs tumor cells towards apoptotic pathways, confirming its potential as an anticancer agent .
  • Mechanistic Insights :
    • The activation of caspase-3 was noted, suggesting that the compound induces apoptosis through the intrinsic pathway.
    • DNA fragmentation assays confirmed the induction of apoptosis in treated cells .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds that have been studied for their biological activities.

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundPyridazine core, methoxy groupsAnticancer<10
3,4-DimethoxyphenethylamineSimilar aromatic structureAntidepressantN/A
Indole DerivativesHeterocyclic structureAnticancer15-30

Summary of Biological Activities

The biological activities of this compound extend beyond anticancer effects:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could complement its anticancer activity by reducing tumor-associated inflammation .
  • Cytotoxicity Against Other Cell Lines : Further investigations are needed to evaluate its efficacy against a broader range of cancer types.

Scientific Research Applications

Research indicates that compounds containing a pyridazinone structure are associated with various pharmacological properties, including:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines by inhibiting cell proliferation.
  • Enzyme Inhibition : There is evidence that it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

  • Cancer Research : A study demonstrated that derivatives of pyridazinone compounds exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
  • Inflammatory Disorders : Research indicates that similar compounds have been effective in animal models for conditions like rheumatoid arthritis, showcasing their anti-inflammatory properties.
  • Neuroprotective Effects : Investigations into related compounds have suggested neuroprotective qualities, indicating potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Insights

  • Acetamide Side Chain Variations: 2-Methoxyphenethyl (target compound): The ortho-methoxy group introduces steric hindrance, which could limit rotational freedom and stabilize binding conformations . 4-Phenylbutan-2-yl ( ): The extended alkyl chain may reduce solubility but enhance binding to allosteric sites.

Q & A

Q. Q1: What are the key synthetic routes for preparing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide, and how can reaction conditions be optimized?

A1: The compound’s pyridazinone core and acetamide side chain suggest a multi-step synthesis. A plausible route involves:

  • Step 1 : Condensation of 3,4-dimethoxyphenylacetone with hydrazine to form the pyridazinone ring via cyclization .
  • Step 2 : N-Alkylation of the pyridazinone nitrogen using 2-(2-methoxyphenethyl)halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenethyl moiety .
  • Step 3 : Acetamide linkage formation via coupling the pyridazinone intermediate with activated acetic acid derivatives (e.g., chloroacetyl chloride) followed by reaction with 2-methoxyphenethylamine .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use Pd-catalyzed cross-coupling for sterically hindered intermediates .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Q. Q2: How can the structural integrity of this compound be validated post-synthesis?

A2: Employ a combination of:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridazinone protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₂₅N₃O₅ requires m/z 447.1793) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

A3: Focus on systematic substitution of functional groups:

  • Variation of Methoxy Groups : Synthesize analogs with mono-/di-methoxy or halogenated phenyl rings to assess electronic effects on target binding .
  • Pyridazinone Modifications : Replace the 6-oxo group with thione or amine to study hydrogen-bonding requirements .
  • Phenethyl Chain Optimization : Test shorter/longer chains or rigid spacers (e.g., propargyl) to probe steric tolerance .
    Methodology :
  • Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. Q4: What experimental strategies can resolve contradictions in reported biological activity data for pyridazinone derivatives?

A4: Common discrepancies arise from assay conditions or impurity interference. Mitigate via:

  • Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS) .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables .

Q. Q5: How can computational methods predict the compound’s pharmacokinetic properties?

A5: Use in silico tools:

  • ADME Prediction : SwissADME or pkCSM to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration .
  • Toxicity Screening : ProTox-II for hepatotoxicity alerts based on structural motifs (e.g., acetamide bioactivation risks) .
  • Molecular Dynamics (MD) Simulations : GROMACS to simulate binding stability with targets (e.g., kinases) over 100 ns trajectories .

Q. Q6: What are the challenges in characterizing degradation products of this compound under physiological conditions?

A6: Key issues include:

  • Labile Groups : The pyridazinone ring may hydrolyze at extreme pH; monitor via accelerated stability testing (40°C/75% RH for 1 month) .
  • Oxidative Degradation : Use LC-MS/MS to identify sulfoxide or N-oxide byproducts in liver microsome assays .
  • Metabolite Identification : Employ H/D exchange MS to distinguish endogenous compounds from metabolites in plasma .

Q. Q7: How can researchers address low yields in the final coupling step of the synthesis?

A7: Troubleshooting steps:

  • Activation of Carboxylic Acid : Use EDCI/HOBt or DCC/DMAP to improve coupling efficiency .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
  • Microwave-Assisted Synthesis : Apply controlled heating (100°C, 30 min) to accelerate reaction kinetics .

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